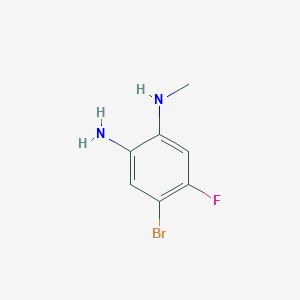

4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine

Beschreibung

4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine is a substituted aromatic diamine featuring a bromo group at position 4, a fluoro group at position 5, and a methyl group on the N1 amine. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems such as quinoxalines, benzodiazepines, and triazole derivatives. Its structural complexity, combining halogen and alkyl substituents, influences its reactivity, stability, and applications in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

4-bromo-5-fluoro-1-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrFN2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGWWYGHDBEEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Typical Reaction Conditions

- Bromination is performed using bromine or bromine sources under controlled temperature to avoid over-bromination.

- Fluorination is achieved using selective fluorinating agents to introduce the fluorine atom at the desired position.

- Methylation employs alkylating agents like methyl iodide with bases to selectively methylate the amine nitrogen.

- The reactions are often conducted under inert atmospheres (nitrogen or argon) to prevent oxidation or side reactions.

- Temperature control is critical, with reactions typically carried out between 0°C to room temperature or slightly elevated temperatures depending on the step.

Industrial-Scale Production

Industrial synthesis optimizes the above laboratory methods with:

- Use of large-scale chemical reactors with precise temperature and reagent feed control.

- Implementation of continuous flow reactors to improve reproducibility and yield.

- Advanced purification methods such as chromatography and crystallization to achieve high purity.

- Process optimization to maximize yield and reduce impurities, often involving automated monitoring and control systems.

Reduction of Nitro Precursors

A common approach to preparing substituted benzene-1,2-diamines involves reduction of the corresponding nitro compounds. For example:

Starting from 5-bromo-2-fluoro-N-methyl-4-nitrobenzene derivatives, reduction is carried out using reducing agents such as:

- Iron powder with ammonium chloride in methanol or ethanol/water mixtures at reflux or room temperature.

- Zinc dust with ammonium chloride in methanol/water at ambient temperature.

The reduction converts the nitro group to the diamine functionality while preserving the halogen substituents and methyl group.

Typical yields for these reductions are high (up to 90%) with purification by filtration and extraction.

Representative Preparation Procedure

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Halogenation | Bromine source, fluorinating agent | Electrophilic aromatic substitution on N1-methylbenzene-1,2-diamine | Controlled temperature, inert atmosphere |

| 2. Methylation | Methyl iodide, potassium carbonate | Selective methylation of amine nitrogen | Ensures N1-methylation |

| 3. Nitro Reduction | Fe + NH4Cl or Zn + NH4Cl in MeOH/H2O | Reduction of nitro group to diamine | High yield (up to 90%), mild conditions |

| 4. Purification | Chromatography or crystallization | Isolation of pure this compound | Achieves high purity |

Detailed Research Findings and Case Studies

A study demonstrated the synthesis of this compound by bromination and fluorination of N1-methylbenzene-1,2-diamine, followed by purification through crystallization and chromatography to yield a high-purity compound suitable for further chemical transformations.

Reduction of nitro precursors such as 5-bromo-N-methyl-2-nitroaniline using iron powder and ammonium chloride in methanol at 75°C for 15 hours yielded the corresponding diamine in 90% yield with good purity, demonstrating an efficient route to the target compound.

Zinc and ammonium chloride reduction in methanol/water at room temperature also provided a mild and effective alternative to iron reduction, allowing for shorter reaction times (about 2 hours) and comparable yields.

Industrial processes emphasize continuous flow and automated control to optimize these reactions on scale, ensuring consistent product quality and minimizing side reactions.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | Bromine or bromine source, inert atmosphere, controlled temp | Selective halogenation | Variable | Requires careful control to avoid over-bromination |

| Fluorination | Selective fluorinating agents | Introduces fluorine selectively | Variable | Position-selective fluorination needed |

| N1-Methylation | Methyl iodide, potassium carbonate | Efficient amine methylation | High | Base needed to neutralize acid formed |

| Nitro Reduction | Fe/NH4Cl in MeOH or Zn/NH4Cl in MeOH/H2O | Mild, high-yield reduction | 85-90 | Preserves halogen substituents |

| Purification | Chromatography, crystallization | High purity isolation | - | Essential for removing impurities |

Notes on Reaction Mechanisms and Selectivity

Electrophilic aromatic substitution for bromination and fluorination is directed by the existing amino groups and methyl substituent, requiring precise control to achieve substitution at the 4 and 5 positions.

The methylation step targets the N1 amine selectively, avoiding over-alkylation or side reactions.

Reduction of nitro groups to diamines proceeds via intermediate hydroxylamine and nitroso species, with iron or zinc acting as electron donors in acidic or neutral media.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine serves as a crucial building block in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules: The compound acts as a precursor for various chemical transformations to create more complex structures.

- Reagent in Organic Reactions: It participates in oxidation, reduction, and substitution reactions, contributing to the development of new chemical entities .

Biology

The compound has been investigated for its interactions with biological systems:

- Enzyme Inhibition: It has been shown to inhibit cytochrome P450 enzymes (e.g., CYP1A2), which are essential for the metabolism of many drugs. This interaction can significantly affect pharmacokinetics and lead to potential drug-drug interactions .

- Cell Signaling Modulation: The compound influences kinase and phosphatase activities, impacting signaling pathways that regulate cell growth and apoptosis .

Medicine

Research is ongoing into its potential therapeutic applications:

- Pharmaceutical Intermediate: The compound is explored as a precursor in drug development, particularly for creating novel therapeutic agents that may target specific diseases or conditions .

- Potential Anti-Cancer Activity: Preliminary studies suggest that it may have anti-cancer properties by modulating cellular signaling pathways involved in tumorigenesis.

Industry

In industrial applications, this compound is used for:

- Production of Specialty Chemicals: Its unique properties make it suitable for manufacturing dyes, pigments, and other specialty chemicals used in various industries .

Case Studies and Research Findings

Case Study 1: Enzyme Interaction

A study demonstrated that this compound significantly inhibits CYP1A2 activity in vitro. This finding suggests that the compound could alter the metabolism of co-administered drugs, necessitating further investigation into its safety profile in pharmaceutical formulations.

Case Study 2: Synthesis of Novel Compounds

Research has shown that this compound can be used as a starting material for synthesizing new anti-cancer agents. By modifying its structure through substitution reactions, researchers were able to create derivatives that exhibited enhanced biological activity against cancer cell lines.

Wirkmechanismus

The mechanism of action of 4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved may include electrophilic aromatic substitution reactions, where the compound acts as an electrophile .

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Analogues

4-Bromo-5-nitrobenzene-1,2-diamine (CAS 113269-07-1) :

This analogue replaces the fluoro and methyl groups with a nitro group at position 3. The nitro group enhances electrophilicity but reduces stability due to susceptibility to reduction under acidic conditions. Its molecular weight (232.04 g/mol) is higher than the target compound, impacting solubility .- 5-Bromo-3-fluorobenzene-1,2-diamine (CAS 65896-11-9): Positional isomerism (bromo at position 5, fluoro at position 3) alters electronic distribution, reducing steric hindrance compared to the target compound. This isomer shows lower thermal stability, as noted in synthesis protocols requiring inert atmospheres .

4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (CAS 157590-60-8) :

The trifluoromethyl group increases lipophilicity and electron-withdrawing effects, enhancing resistance to oxidation. However, it complicates synthetic routes due to the need for specialized fluorination reagents .

Alkyl-Substituted Analogues

- 4-Methylbenzene-1,2-diamine: Lacking halogens, this compound exhibits higher nucleophilicity but lower electrophilic aromatic substitution activity. It reacts efficiently with isatin derivatives to yield quinoxalines in moderate to good yields (60–75%) .

N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine :

The bulky trifluoromethylbenzyl group at N1 impedes coupling reactions but improves selectivity in Chan–Lam cross-coupling, as demonstrated in the synthesis of clozapine precursors .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stability | Solubility (Polar Solvents) |

|---|---|---|---|---|---|

| 4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine | C₇H₈BrFN₂ | 219.05 | Br (C4), F (C5), CH₃ (N1) | Moderate | Moderate in MeOH, DMSO |

| 4-Bromo-5-nitrobenzene-1,2-diamine | C₆H₆BrN₃O₂ | 232.04 | Br (C4), NO₂ (C5) | Low (oxidizable) | Low in H₂O, moderate in EtOH |

| 4-Methylbenzene-1,2-diamine | C₇H₁₀N₂ | 122.17 | CH₃ (C4) | High | High in EtOH, H₂O |

| 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine | C₇H₆BrF₃N₂ | 255.04 | Br (C4), CF₃ (C5) | High | Low in H₂O, high in DCM |

Biologische Aktivität

4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine is a synthetic organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including halogen substitutions and an amine group, contribute to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

- Chemical Formula : C7H8BrF2N2

- CAS Number : 1463836-99-8

- Molecular Weight : 227.06 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism.

- Cell Signaling Modulation : It influences kinase and phosphatase activities, affecting downstream signaling pathways that regulate cell growth and apoptosis.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anticancer | Induces apoptosis in cancer cell lines through modulation of signaling pathways. |

| Cytotoxicity | Shows dose-dependent cytotoxic effects in vitro; higher concentrations lead to increased cell death. |

| Neuroprotective Effects | Potential protective effects against neurodegenerative conditions by modulating oxidative stress pathways. |

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be in the range of 10–50 µg/mL for various tested strains.

Anticancer Activity

In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a reduction of cell viability by approximately 60% at a concentration of 25 µM after 48 hours. The mechanism involved the activation of apoptotic pathways, evidenced by increased levels of caspase-3 and PARP cleavage .

Neuroprotective Effects

Research indicated that this compound could mitigate oxidative stress-induced neuronal damage. In models of neurotoxicity induced by glutamate, the compound significantly reduced cell death and preserved mitochondrial function .

Dosage Effects

The effects of this compound vary significantly with dosage:

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine, and how can purity be optimized?

Methodological Answer:

- Synthetic Pathways : Begin with halogenated precursors like 4-bromo-5-fluoroaniline. Introduce the methyl group via reductive alkylation using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress with TLC (silica gel, hexane/ethyl acetate 7:3).

- Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ensure >95% purity .

- Critical Parameters : Control temperature during alkylation (40–60°C) to avoid side reactions. Use anhydrous solvents to prevent hydrolysis of intermediates .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Structural Confirmation : Perform H and C NMR in deuterated DMSO to identify aromatic protons (δ 6.8–7.5 ppm) and amine groups (δ 4.5–5.5 ppm). Use high-resolution mass spectrometry (HRMS) for molecular ion validation.

- Electronic Properties : Analyze UV-Vis spectra (λmax in methanol) to assess conjugation effects. Computational methods (DFT calculations with Gaussian 16) can predict HOMO-LUMO gaps and electron density distribution .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.

- Storage : Store in amber glass vials under inert gas (argon) at –20°C to prevent oxidation. Avoid proximity to strong oxidizers (e.g., peroxides) .

- Spill Management : Neutralize spills with activated carbon, collect in sealed containers, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling reactions?

Methodological Answer:

- Mechanistic Probes : Use isotopic labeling (e.g., N or H) to track amine participation in Suzuki-Miyaura couplings. Monitor intermediates via in-situ IR spectroscopy.

- Computational Modeling : Apply density functional theory (DFT) to map transition states and energy barriers. Software like Gaussian 16 or ORCA can simulate reaction pathways .

Q. What experimental design strategies optimize yield in multi-step syntheses?

Methodological Answer:

- Factorial Design : Use a 2 factorial approach to test variables (temperature, catalyst loading, solvent polarity). For example, vary Pd catalyst (0.5–2 mol%) and solvent (THF vs. toluene) to identify interactions.

- Response Surface Methodology (RSM) : Apply central composite design (CCD) to model nonlinear relationships between variables and yield. Analyze via software like Minitab or Design-Expert .

Q. How can reactor design improve scalability for this compound’s synthesis?

Methodological Answer:

- Continuous Flow Systems : Implement microreactors for precise temperature control and reduced reaction times. Compare batch vs. flow yields using inline UV monitoring.

- Process Simulation : Use Aspen Plus to model mass transfer and heat dissipation. Optimize parameters (e.g., residence time, mixing efficiency) for pilot-scale production .

Q. How should researchers address contradictory data in catalytic applications of this compound?

Methodological Answer:

- Statistical Analysis : Apply ANOVA to identify significant variables causing yield discrepancies. Use Grubbs’ test to detect outliers in replicate experiments.

- Cross-Validation : Repeat experiments under identical conditions (same catalyst batch, solvent purity) to isolate confounding factors. Validate with alternative characterization (e.g., XPS for catalyst surface analysis) .

Q. What computational tools predict the compound’s behavior in novel reaction environments?

Methodological Answer:

- Machine Learning (ML) : Train models (e.g., random forest, neural networks) on existing reaction datasets to predict optimal conditions for new transformations.

- Molecular Dynamics (MD) : Simulate solvation effects in ionic liquids or supercritical CO₂ using GROMACS. Correlate simulation results with experimental kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.